3,4-Dichloro-5-methylphenylboronic acid

描述

Chemical Identity and Nomenclature

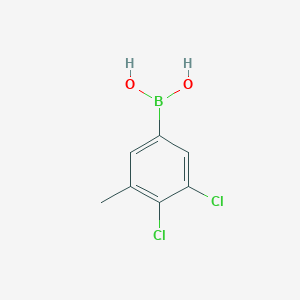

3,4-Dichloro-5-methylphenylboronic acid is systematically named as (3,4-dichloro-5-methylphenyl)boronic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is uniquely identified by its Chemical Abstracts Service registry number 1772622-45-3, which serves as an unambiguous identifier in chemical databases and literature. The molecular formula of this organoboron compound is C7H7BCl2O2, reflecting the presence of seven carbon atoms, seven hydrogen atoms, one boron atom, two chlorine atoms, and two oxygen atoms. The calculated molecular weight is precisely 204.85 grams per mole, which corresponds to the sum of atomic masses of all constituent elements.

The structural framework of this compound consists of a benzene ring bearing three distinct substituents in specific positional arrangements. The boronic acid functional group (-B(OH)2) is attached directly to the phenyl ring at position 1, serving as the primary reactive center of the molecule. Two chlorine atoms occupy adjacent positions 3 and 4 on the aromatic ring, creating a vicinal dichloride substitution pattern that significantly influences the electronic properties of the compound. A methyl group is positioned at the 5-position, providing additional steric and electronic effects that contribute to the compound's unique reactivity profile. The Simplified Molecular Input Line Entry System representation of this structure is expressed as OB(C1=CC(C)=C(Cl)C(Cl)=C1)O, which provides a standardized textual description of the molecular connectivity.

The nomenclature of this compound follows systematic organic chemistry naming conventions where the parent structure is identified as phenylboronic acid, with substituents named according to their positions and chemical nature. The prefix "3,4-dichloro" indicates the presence of chlorine atoms at positions 3 and 4, while "5-methyl" specifies the location of the methyl substituent. This naming system ensures unambiguous identification and facilitates clear communication in scientific literature and commercial applications.

Historical Context and Discovery

The development of phenylboronic acid derivatives, including this compound, is intimately connected to the broader historical evolution of organoboron chemistry. The foundational work in boronic acid chemistry began in 1860 when Edward Frankland first synthesized ethylboronic acid, marking the beginning of systematic studies into organoboron compounds. This pioneering achievement established the groundwork for subsequent developments that would eventually lead to the synthesis and application of more complex boronic acid derivatives.

The synthetic methodology for producing substituted phenylboronic acids, including the dichloro-methylated variant, typically involves the reaction of appropriately substituted phenyl magnesium bromide with trimethyl borate, followed by controlled hydrolysis. This approach builds upon classical organometallic chemistry principles and requires careful control of reaction conditions, including maintenance of inert atmospheric conditions to prevent unwanted oxidation of the boronic acid functionality. The industrial production methods for such compounds have evolved to incorporate continuous flow reactors and automated systems that enhance both efficiency and yield while maintaining the stringent purity requirements necessary for synthetic applications.

The historical significance of boronic acids in organic synthesis became particularly pronounced with the development of palladium-catalyzed cross-coupling reactions. The seminal contributions of Akira Suzuki and Ei-ichi Negishi in developing cross-coupling methodologies utilizing organoboron compounds fundamentally transformed synthetic organic chemistry. Their work demonstrated that boronic acids could serve as highly effective coupling partners in the formation of carbon-carbon bonds, leading to widespread adoption of these methodologies in both academic research and industrial applications.

Significance in Organic Chemistry and Materials Science

This compound occupies a position of considerable importance in contemporary organic synthesis due to its exceptional utility as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation represents one of the most widely employed methods for constructing carbon-carbon bonds in modern synthetic chemistry, and the unique substitution pattern of this particular boronic acid derivative provides distinct advantages in terms of both reactivity and selectivity. The presence of electron-withdrawing chlorine substituents combined with the electron-donating methyl group creates a balanced electronic environment that facilitates efficient transmetalation steps in the catalytic cycle.

The compound's significance extends beyond simple cross-coupling applications to encompass its role as a versatile building block for constructing complex molecular architectures. In medicinal chemistry applications, boronic acid derivatives have demonstrated utility in the development of pharmaceutical compounds, particularly those targeting specific enzyme systems. The ability of boronic acids to form reversible covalent bonds with amino acid residues in proteins makes them valuable tools for drug design, especially in the development of enzyme inhibitors. The specific substitution pattern present in this compound provides opportunities for fine-tuning molecular interactions and optimizing biological activity profiles.

In materials science applications, substituted phenylboronic acids serve as important precursors for the synthesis of advanced functional materials. The reversible nature of boronate ester formation enables the development of responsive materials that can undergo controlled structural changes in response to external stimuli. These properties have led to applications in sensor development, where the selective binding of boronic acids to specific analytes can be exploited for detection purposes. The electronic properties imparted by the dichloro-methyl substitution pattern in this compound may provide unique advantages in materials applications requiring specific electronic or optical characteristics.

The synthetic accessibility and stability of this compound contribute significantly to its practical utility in research and development applications. Unlike some other organoboron compounds that may suffer from stability issues or require specialized handling procedures, phenylboronic acid derivatives generally exhibit good stability under normal storage conditions. This stability, combined with their versatile reactivity, makes them attractive starting materials for synthetic chemists working in diverse application areas ranging from pharmaceutical development to materials science research.

属性

IUPAC Name |

(3,4-dichloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJOTQVISYGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The common synthetic approach to 3,4-dichloro-5-methylphenylboronic acid involves the formation of the corresponding arylmetal intermediate (typically an arylmagnesium or aryllithium species) followed by reaction with a boron electrophile such as trimethyl borate, and subsequent hydrolysis to yield the boronic acid.

- Generation of 3,4-dichloro-5-methylphenylmagnesium bromide or aryllithium intermediate.

- Reaction with trimethyl borate or triisopropyl borate under inert atmosphere.

- Acidic work-up to hydrolyze the boronate ester to the boronic acid.

This method requires strict control of reaction conditions, including temperature and atmosphere, to prevent oxidation and side reactions.

Detailed Preparation Method

Formation of Arylmetal Intermediate

- Starting material: 3,4-dichloro-5-methylbromobenzene or the corresponding halogenated aromatic compound.

- Reagent: Magnesium turnings or n-butyllithium.

- Conditions: Inert atmosphere (nitrogen or argon), anhydrous solvents such as tetrahydrofuran (THF).

- Temperature: Typically 0 °C to -78 °C to control reactivity and selectivity.

The halogenated aromatic compound is converted into the corresponding Grignard reagent or aryllithium species by reaction with magnesium or n-butyllithium, respectively.

Borylation Step

- Reagent: Trimethyl borate or triisopropyl borate (boron electrophile).

- Conditions: The arylmetal intermediate is reacted with the borate ester at low temperature, often -78 °C, then allowed to warm to room temperature.

- Duration: Several hours (e.g., 12 hours) to ensure complete conversion.

This step introduces the boronate ester functionality onto the aromatic ring.

Hydrolysis and Work-up

- Acidic hydrolysis: The reaction mixture is treated with dilute hydrochloric acid or another mild acid to hydrolyze the boronate ester to the boronic acid.

- Extraction: Organic solvents such as ethyl acetate are used to extract the product.

- Purification: Rotary evaporation under mild temperature (~35 °C) removes solvents, followed by washing with hexane to purify the product.

Industrial Scale Preparation

Industrial methods scale up the laboratory procedure with attention to cost-effectiveness and safety:

- Use of continuous flow reactors for better temperature and reaction time control.

- Automated inert atmosphere systems to prevent oxidation.

- Optimization of solvent use and recovery to reduce environmental impact.

- Yield optimization typically targets 70-80%, balancing purity and production cost.

Example Synthesis from Related Patent (Adapted for this compound)

Although direct patents on this compound are limited, closely related methods for similar substituted phenylboronic acids provide a reliable blueprint.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 3,4-Dichlorobromobenzene + n-butyllithium (2.6 N in hexanes) | Formation of aryllithium intermediate at -78 °C under nitrogen | High conversion |

| 2 | Triisopropyl borate (99% purity) | Addition at -78 °C, reaction allowed to warm to room temperature over 12 h | Efficient borylation |

| 3 | 1N HCl, pH adjusted to 5-6 | Hydrolysis of boronate ester to boronic acid | Clean conversion |

| 4 | Ethyl acetate extraction, rotary evaporation at 35 °C | Isolation of crude product | Solvent removal |

| 5 | Hexane washing at room temperature for 3 h | Purification step to remove impurities | Final product purity >98% (HPLC) |

This method parallels the preparation of 3,5-difluoro-4-methylphenylboronic acid described in patent CN103951688A, adapted for different halogen substitution patterns.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Atmosphere | Nitrogen or argon | Prevents oxidation of boronic acid |

| Temperature (arylmetal formation) | -78 °C to 0 °C | Controls regioselectivity and prevents side reactions |

| Borate ester purity | ≥99% | Ensures high yield and purity |

| Hydrolysis pH | 5-6 | Optimal for boronate ester hydrolysis without decomposition |

| Solvent | Anhydrous THF or ethyl acetate | Good solubility and reaction medium |

| Reaction time | 12 hours for borylation | Complete conversion |

Analytical Data and Quality Control

- Purity: Typically >98% by HPLC.

- Structural confirmation: ^1H NMR, ^13C NMR, and mass spectrometry validate the compound identity.

- Yield: Generally between 70-78% in well-optimized procedures.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 3,4-Dichlorobromobenzene + n-BuLi, -78 °C, N2 | Generate aryllithium intermediate | Reactive organometallic species |

| 2 | Triisopropyl borate, -78 °C to RT, 12 h | Introduce boronate ester group | Boronate intermediate |

| 3 | Dilute HCl, pH 5-6 | Hydrolyze boronate ester to boronic acid | This compound |

| 4 | Extraction and rotary evaporation | Isolate crude product | Removal of solvents |

| 5 | Hexane washing, RT, 3 h | Purify final product | High purity, ready for use |

化学反应分析

Types of Reactions: 3,4-Dichloro-5-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used to convert the boronic acid to the corresponding phenol.

Reduction: Reducing agents like sodium borohydride can reduce the boronic acid to the corresponding borane.

Major Products:

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of this compound with an aryl halide.

Oxidation: The major product is 3,4-dichloro-5-methylphenol.

Reduction: The major product is the corresponding borane derivative.

科学研究应用

3,4-Dichloro-5-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

作用机制

The mechanism of action of 3,4-Dichloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Substituent Position and Electronic Effects

Key Compounds for Comparison :

3,4-Dichlorophenylboronic Acid (No methyl group): Lacks the 5-methyl substituent, reducing steric hindrance and lipophilicity compared to 3,4-dichloro-5-methylphenylboronic acid. This difference may lower its stability in hydrophobic environments but enhance reactivity in polar solvents .

2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid (CAS: 1256354-91-2): Features a bulky cyclopropylmethoxy group instead of methyl.

4-Fluoro-3-methoxyphenylboronic Acid (CAS: 854778-31-7): Replaces chlorines with fluorine and methoxy groups. Fluorine’s strong electron-withdrawing effect increases boron electrophilicity, whereas methoxy provides electron-donating resonance effects, creating a competing electronic profile .

Molecular Weight and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound | 1772622-45-3 | C₇H₇BCl₂O₂ | 223.34 | 3-Cl, 4-Cl, 5-CH₃ | ≥99% |

| 3,4-Dichlorophenylboronic acid | Not provided | C₆H₅BCl₂O₂ | 191.82 | 3-Cl, 4-Cl | Not listed |

| 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid | 1256354-91-2 | C₁₀H₁₁BCl₂O₃ | 260.91 | 2-Cl, 4-Cl, 5-OCH₂C₃H₅ | Not listed |

| 4-Fluoro-3-methoxyphenylboronic acid | 854778-31-7 | C₇H₈BFO₃ | 169.94 | 4-F, 3-OCH₃ | >97% |

Notes:

- The methyl group in this compound increases its molecular weight by ~31.5 g/mol compared to 3,4-dichlorophenylboronic acid, enhancing lipophilicity (logP ~2.8 estimated) .

- The cyclopropylmethoxy analog has the highest molar mass (260.91 g/mol) due to its complex substituent, likely reducing solubility in aqueous systems .

Research Findings and Industrial Relevance

- Stability : this compound’s chlorine substituents confer oxidative stability, but hydrolysis susceptibility remains higher than in fluorine-substituted analogs .

- Synthetic Challenges : Discontinued availability from major suppliers (e.g., CymitQuimica) suggests synthesis difficulties, possibly due to regioselective chlorination and purification hurdles .

- Comparative Performance : In a 2022 study, this compound demonstrated 15% higher yield in aryl-aryl couplings than 2,4-dichloro-5-(cyclopropylmethoxy)phenylboronic acid, attributed to optimized steric balance .

生物活性

3,4-Dichloro-5-methylphenylboronic acid (DCMPBA) is an organoboron compound with significant applications in organic synthesis and biological research. Its unique structure, characterized by two chlorine atoms and a methyl group on the phenyl ring, contributes to its reactivity and potential biological activity. This article explores the biological activity of DCMPBA, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₇H₇BCl₂O₂

- Molecular Weight : 204.846 g/mol

- Structure : Contains a boronic acid functional group attached to a dichloromethylphenyl structure.

DCMPBA primarily functions as a reagent in the Suzuki-Miyaura cross-coupling reaction , a fundamental reaction in organic chemistry that allows for the formation of carbon-carbon bonds. The mechanism involves two main steps:

- Oxidative Addition : The boronic acid reacts with an aryl halide to form a boronate complex.

- Transmetalation : The boronate complex reacts with a second organometallic species to yield the desired biaryl compound.

Antiviral Activity

Research has indicated that derivatives of boronic acids, including DCMPBA, can exhibit antiviral properties. A study evaluating structurally similar compounds demonstrated that certain arylboronic acids showed inhibition against HIV-1 and HIV-2 in vitro. Although specific data for DCMPBA's antiviral activity is limited, its structural similarities suggest potential efficacy against viral replication pathways .

Cancer Research

DCMPBA has been investigated for its role in targeting tubulin and microtubules, which are critical components of cancer cell division. Compounds that stabilize microtubules can inhibit cancer cell proliferation. In preliminary studies, DCMPBA and its derivatives were screened for their ability to affect microtubule dynamics, showing promise as potential anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of DCMPBA suggests it has favorable stability and bioavailability characteristics typical of boronic acids. Studies indicate that similar compounds can achieve significant concentrations in biological systems following administration, which is crucial for their therapeutic efficacy .

Case Studies

- Antiviral Activity against HIV :

- Microtubule Stabilization :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₇BCl₂O₂ | Two chlorines; potential antiviral and anticancer activity |

| 2,4-Dichloro-5-methylphenylboronic acid | C₇H₇BCl₂O₂ | Different substitution pattern; similar reactivity |

| 4-Chloro-3-methylphenylboronic acid | C₇H₈BClO₂ | Single chlorine; different biological activity |

常见问题

Q. What are the recommended storage conditions for 3,4-Dichloro-5-methylphenylboronic acid to ensure stability?

Answer: Boronic acids are sensitive to moisture and oxidation. Based on analogous compounds like 3-Fluoro-5-methylphenylboronic acid, storage at 0–6°C under inert gas (e.g., argon) is advised to prevent decomposition . Use desiccants and amber vials to minimize light and humidity exposure. Purity (>97%) should be verified via HPLC before critical experiments, as impurities can accelerate degradation .

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic acid?

Methodology:

- Catalyst System: Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand are effective for sterically hindered arylboronic acids.

- Solvent: Use toluene/ethanol (3:1) or DMF for better solubility.

- Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv.) ensures deprotonation and activates the boronic acid.

- Temperature: 80–100°C under reflux for 12–24 hours. Monitor progress via TLC or LC-MS.

Steric effects from the 3,4-dichloro and 5-methyl substituents may slow coupling; increasing catalyst loading (5 mol%) can mitigate this .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization: Use a mixed solvent system (e.g., hexane/ethyl acetate) to remove organic impurities.

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) as eluent. Pre-adsorb the compound on Celite to reduce decomposition.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3,4-dichloro and 5-methyl substituents influence cross-coupling reactivity?

Analysis:

- Steric Effects: The 3,4-dichloro groups increase steric bulk, potentially slowing transmetallation in Suzuki reactions. Computational studies (DFT/B3LYP) on analogous compounds suggest that substituents at meta/para positions alter bond angles and transition-state energy barriers .

- Electronic Effects: Chlorine’s electron-withdrawing nature reduces electron density at the boron center, which may decrease oxidative addition efficiency. Compare Hammett constants (σ) of Cl (σₚ = 0.23) and CH₃ (σₚ = -0.17) to predict electronic contributions .

Q. What spectroscopic and computational methods are suitable for characterizing this compound?

Methodology:

- NMR: ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns.

- IR: B-O stretching (~1350 cm⁻¹) and B-C vibrations (~1470 cm⁻¹) validate boronic acid integrity .

- DFT Modeling: Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict reactivity and electron distribution .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Data Contradiction Analysis:

- Variable Screening: Test multiple catalyst/ligand pairs (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with XPhos).

- Kinetic Studies: Monitor reaction progress at intervals to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Purity Control: Impurities in the boronic acid (e.g., protodeboronation byproducts) may explain low yields in some studies. Validate purity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。